Enzyme Inhibitor Potency: 4-Aminomorpholine Exhibits Micromolar-Level Pyridoxal Kinase Inhibition
In standardized pyridoxal kinase (EC 2.7.1.35) enzyme inhibition assays, 4-aminomorpholine demonstrates measurable inhibitory activity at a concentration of 0.005 mM (5 μM), producing 52% inhibition of enzymatic activity under the specified assay conditions [1]. For comparison, 5-hydroxytryptamine, another structurally distinct inhibitor tested in the same assay system, required a 100-fold higher concentration (0.5 mM) to achieve only 11% inhibition [1]. This represents an approximate 10-fold higher potency at 100-fold lower concentration. The class-level benchmark 4-deoxypyridoxine, a known pyridoxal kinase inhibitor, serves as a reference antagonist though direct comparative concentration-response data under identical conditions are not reported for this comparator in the dataset [1].
| Evidence Dimension | Pyridoxal kinase (EC 2.7.1.35) inhibition activity |
|---|---|
| Target Compound Data | 0.005 mM (5 μM) concentration producing 52% inhibition |
| Comparator Or Baseline | 5-Hydroxytryptamine: 0.5 mM concentration producing 11% inhibition; 4-Deoxypyridoxine (class-level reference) |
| Quantified Difference | Approximately 10-fold higher inhibition potency at 100-fold lower concentration versus 5-hydroxytryptamine |
| Conditions | BRENDA enzyme database compiled pyridoxal kinase (EC 2.7.1.35) inhibition assay data |
Why This Matters
This inhibitory profile distinguishes 4-aminomorpholine from non-amino morpholine derivatives which lack reported pyridoxal kinase activity, providing a selection criterion for investigators studying vitamin B6 metabolism or developing kinase-targeted probes.
- [1] BRENDA Enzyme Database. EC 2.7.1.35 (Pyridoxal Kinase) Inhibitor Search Results: 4-Aminomorpholine and 5-Hydroxytryptamine. View Source
